molecular formula C19H23ClN2O3S B512872 1-(3-Chlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine CAS No. 865593-65-3

1-(3-Chlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine

Cat. No.: B512872
CAS No.: 865593-65-3
M. Wt: 394.9g/mol
InChI Key: WUBCKIICLGANNZ-UHFFFAOYSA-N
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Description

1-(3-Chlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine typically involves the reaction of 1-(3-chlorophenyl)piperazine with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically conducted in an organic solvent such as dichloromethane or chloroform at room temperature or under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Purification of the final product might involve recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 1-(3-hydroxyphenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfonyl)piperazine.

    Reduction: Formation of 1-(3-chlorophenyl)-4-(4-methoxy-2,5-dimethylbenzenesulfanyl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets such as receptors or enzymes.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3-Chlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine would depend on its specific interactions with molecular targets. It may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: A simpler derivative without the sulfonyl and methoxy groups.

    4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazine: Lacks the chlorophenyl group.

    1-(3-Chlorophenyl)-4-(4-methoxybenzenesulfonyl)piperazine: Similar structure but without the dimethyl groups.

Uniqueness

1-(3-Chlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine is unique due to the presence of both the chlorophenyl and methoxy-dimethylbenzenesulfonyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

865593-65-3

Molecular Formula

C19H23ClN2O3S

Molecular Weight

394.9g/mol

IUPAC Name

1-(3-chlorophenyl)-4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C19H23ClN2O3S/c1-14-12-19(15(2)11-18(14)25-3)26(23,24)22-9-7-21(8-10-22)17-6-4-5-16(20)13-17/h4-6,11-13H,7-10H2,1-3H3

InChI Key

WUBCKIICLGANNZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C)OC

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl)C)OC

Origin of Product

United States

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